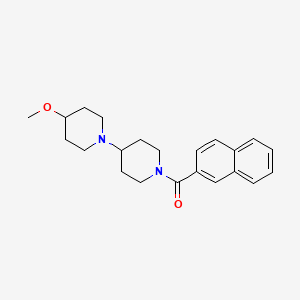

4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine

Description

4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine is a bipiperidine derivative characterized by a methoxy group at the 4-position of the piperidine ring and a naphthalene-2-carbonyl moiety at the 1'-position (Figure 1). The naphthalene group enhances lipophilicity and π-π stacking interactions, while the methoxy substituent may modulate electronic effects and solubility. Its structural complexity makes it a candidate for drug development in oncology, virology, and cystic fibrosis .

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-26-21-10-14-23(15-11-21)20-8-12-24(13-9-20)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-7,16,20-21H,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOUPFFFVKEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the naphthalene-2-carbonyl chloride, which is then reacted with 4-methoxy-1,4’-bipiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine exhibit neuroprotective properties. For instance, studies have shown that certain bipiperidine derivatives can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms often involve inhibition of apoptotic pathways and modulation of oxidative stress responses .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. Similar compounds have demonstrated the ability to scavenge free radicals and protect against oxidative damage in cellular models. This property could be beneficial in developing treatments for conditions associated with oxidative stress, including cardiovascular diseases and certain types of cancer .

Anticancer Properties

Preliminary studies suggest that 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine may possess anticancer activity. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may include the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxy and naphthalene carbonyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Stability and Pharmacokinetic Properties

Table 2: Stability and Pharmacokinetic Comparisons

Key Findings:

- The Pd(BHEP)-1,4-bipiperidine complex exhibits higher stability (Log K = 12.4) than Pd(MME)-1,4-bipiperidine (Log K = 9.8) due to hydrogen bonding in BHEP, suggesting that electron-donating groups enhance metal-ligand stability .

- SCH 351125 and pipamperone demonstrate high oral bioavailability, attributed to optimized substituents (e.g., ethoxyimino in SCH 351125) that balance lipophilicity and solubility .

Structure-Activity Relationships (SAR)

- Carbonyl Position : The 1'-naphthalene-2-carbonyl group in the target compound likely improves target engagement compared to 4'-carboxamide derivatives (e.g., pipamperone) due to steric compatibility with hydrophobic binding pockets .

- Methoxy vs. Methyl Groups : The 4-methoxy substituent may reduce metabolic oxidation compared to 4-methyl analogs (e.g., [1,4'-bipiperidine]-4-carboxylic acid derivatives ), prolonging half-life.

- Fluorine Substitution: Fluorinated analogs (e.g., 7-fluoro isoquinoline ) show enhanced potency in NAD+-mimicking systems, but the target compound’s non-fluorinated naphthalene may reduce off-target interactions .

Biological Activity

4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a bipiperidine core with a methoxy group and a naphthalene-2-carbonyl moiety. Its structure can be represented as follows:

The biological activity of 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine is attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that derivatives of naphthoquinones, similar to 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine, exhibit significant anticancer properties. For example:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 5 to 25 µM depending on the cell line and treatment duration .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 10 | Inhibition of cell proliferation |

| AGS (Gastric) | 20 | Modulation of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against both bacterial and fungal strains:

- Bacterial Strains : Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Showed antifungal activity against Candida albicans.

Case Studies

Several studies have highlighted the biological activity of compounds related to 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine:

- Study on Anticancer Properties :

- Neuroprotective Effects :

- Antibacterial Evaluation :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine, and how can purity be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine derivative (e.g., 4-methoxy-1,4'-bipiperidine) with naphthalene-2-carbonyl chloride under anhydrous conditions. Purity optimization requires chromatographic purification (e.g., flash column chromatography using ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structure of this compound?

- Answer :

- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.3 ppm for 1H; ~55 ppm for 13C) and aromatic naphthalene protons (δ 7.5–8.3 ppm). Piperidine rings show characteristic signals at δ 1.5–2.8 ppm (1H) and δ 25–45 ppm (13C).

- FTIR : Look for carbonyl stretching (~1680–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- MS : High-resolution ESI-MS should match the molecular ion [M+H]+ with a mass error <2 ppm. Cross-reference with PubChem data for validation .

Q. What safety protocols are critical when handling this compound in vitro?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; if exposed, follow first-aid measures per SDS guidelines (e.g., rinse skin with water for 15 minutes). Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity screening (e.g., Ames test) is advised due to structural similarities to naphthalene derivatives linked to hepatic/renal effects in mammals .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling synthesis?

- Answer : Implement a 2k factorial design to test variables like temperature (20–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors. For example, higher temperatures may accelerate coupling but increase side-product formation. AI-driven tools like COMSOL Multiphysics can simulate reaction kinetics and predict optimal conditions, reducing experimental iterations .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across studies)?

- Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP-based luminescence).

- Solubility Control : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Data Normalization : Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity). Advanced statistical tools (e.g., principal component analysis) can isolate variables causing discrepancies .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- Answer : The naphthalene-2-carbonyl group provides π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites), while the methoxy group enhances solubility and modulates electron density. Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) can predict binding affinities and charge distribution. Compare with analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to assess substituent effects .

Q. What methodologies assess environmental persistence and biodegradation pathways?

- Answer :

- OECD 301F Test : Measure biodegradation in aqueous systems over 28 days.

- LC-MS/MS : Identify degradation products (e.g., hydroxylated or cleaved intermediates).

- QSAR Modeling : Predict ecotoxicity using tools like EPI Suite. Structural alerts (e.g., naphthalene backbone) suggest potential bioaccumulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.